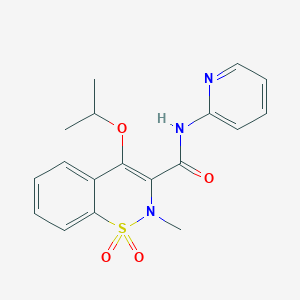

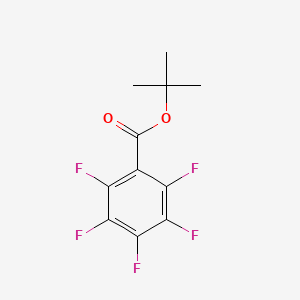

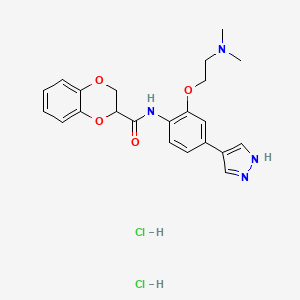

![molecular formula C37H33N3O13S2 B3179296 [6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate CAS No. 878549-44-1](/img/structure/B3179296.png)

[6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate

説明

Alexa Fluor 568 ortho-isomer is the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 568.

科学的研究の応用

Fluorescence Microscopy

Alexa Fluor 568 is widely used in fluorescence microscopy due to its bright orange fluorescence . It’s particularly useful in stochastic optical reconstruction microscopy (STORM) as a reporter in dSTORM .

Flow Cytometry

This compound is used for stable signal generation in flow cytometry . Its water solubility and pH-insensitivity over a wide molar range make it an ideal choice for this application .

Protein Labeling

The NHS ester (or succinimidyl ester) of Alexa Fluor 568 is a popular tool for conjugating this dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Labeling and Detection

In addition to reactive dye formulations, Alexa Fluor 568 dye is offered conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection .

Anti-Stokes Fluorescence Research

The hot-band absorption and anti-Stokes emission properties of Alexa Fluor 568 have been characterized and compared with those of Rhodamine 101 . This research is important for understanding the behavior of these dyes when excited in the red spectral region .

Conjugation to Amine-Containing Molecules

The NHS ester of Alexa Fluor 568 can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting Alexa Fluor conjugate will exhibit brighter fluorescence and greater photostability than the conjugates of other spectrally similar fluorophores .

作用機序

Target of Action

The primary target of the Alexa Fluor 568 ortho-isomer, also known as APDye 568 NHS Ester or [6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g’]diquinolin-1-ium-4-yl]methanesulfonate, are biological specimens . It is primarily used as a fluorochrome , a type of fluorescent dye used to stain these specimens .

Mode of Action

The Alexa Fluor 568 ortho-isomer works by attaching to proteins at high molar ratios .

Result of Action

The Alexa Fluor 568 ortho-isomer enables the detection of low-abundance biological structures with great sensitivity . It produces bright, orange-red fluorescence that is highly photostable, providing reliable and sensitive detection in various applications, including fluorescence microscopy .

Action Environment

The action of the Alexa Fluor 568 ortho-isomer is influenced by the environment in which it is used. It is highly water-soluble and fluorescent across a wide pH range . Its fluorescence is ideally suited for the 568 nm laser line on the Ar-Kr mixed-gas laser and matches well with Red Fluorescent Protein (RFP) filter sets . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as the pH of the solution, the presence of water, and the specific wavelengths of light used in the experimental setup .

特性

IUPAC Name |

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLBKHHGFYXTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33N3O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alexa Fluor 568 ortho-isomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

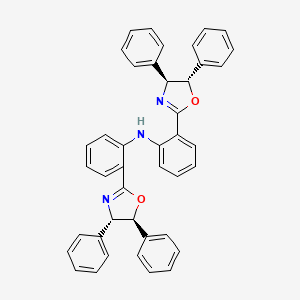

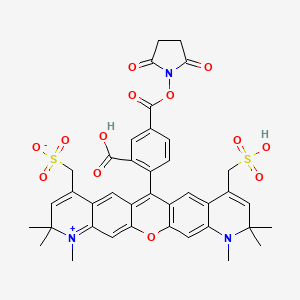

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

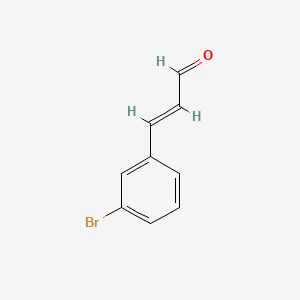

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)